molecular formula C6H7BrN2 B2428648 3-Amino-4-bromo-5-methylpyridine CAS No. 1806996-46-2

3-Amino-4-bromo-5-methylpyridine

Cat. No. B2428648
CAS RN: 1806996-46-2
M. Wt: 187.04
InChI Key: ZYRSQDGLNLJYBO-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-methylpyridine is a chemical compound that belongs to the class of organic compounds known as halogenated heterocycles . It is used as a pharmaceutical intermediate . It can be used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of 3-Amino-4-bromo-5-methylpyridine can be achieved through several methods. One such method involves the use of 4-methylpyridine-3-boronic acid as a raw material, an inorganic amide as an ammonia source, and a metal oxide as a catalyst . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-bromo-5-methylpyridine has been studied using X-ray diffraction (XRD) and density functional theory (DFT) at the B3LYP/6-31g (d) level . The intermolecular interaction and charge delocalization were theoretically found by natural bond orbital analysis .


Chemical Reactions Analysis

3-Amino-4-bromo-5-methylpyridine can undergo various chemical reactions. For instance, it can participate in Suzuki cross-coupling reactions to produce novel pyridine derivatives . It can also undergo protodeboronation, a reaction that involves the removal of a boron group from the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-bromo-5-methylpyridine include its thermal stability up to 210 °C and its UV–Vis–NIR transmittance spectrum, which reveals that it exhibits a better transmittance in the region of the entire visible window, with the lower cut-off wavelength being 358 nm .

Scientific Research Applications

Safety and Hazards

3-Amino-4-bromo-5-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 3-Amino-4-bromo-5-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, it could be used in the development of new therapeutic strategies for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Mechanism of Action

Target of Action

3-Amino-4-bromo-5-methylpyridine is a chemical compound that is often used in the field of organic synthesis It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors , which suggests that this compound might also target similar proteins or enzymes.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through oxidative addition and transmetalation processes .

Biochemical Pathways

It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in organic synthesis. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

The action of 3-Amino-4-bromo-5-methylpyridine can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it’s known that the Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, require mild and functional group tolerant reaction conditions .

properties

IUPAC Name

4-bromo-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSQDGLNLJYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylpyridin-3-amine

CAS RN

1806996-46-2
Record name 4-bromo-5-methylpyridin-3-amine
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